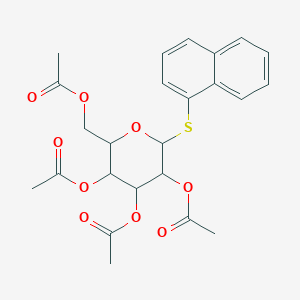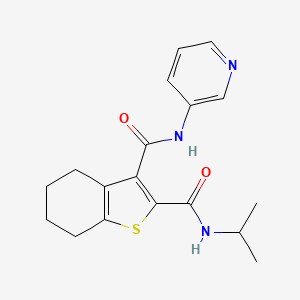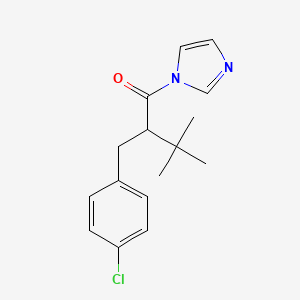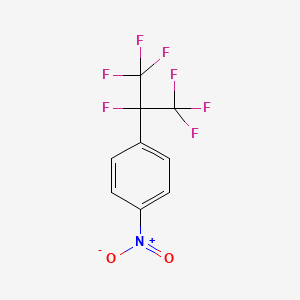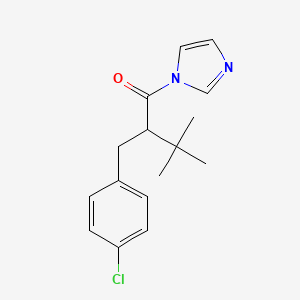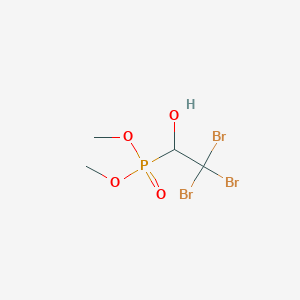
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate is a chemical compound with the molecular formula C4H8Br3O4P It is characterized by the presence of three bromine atoms, a hydroxyl group, and a phosphonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate typically involves the reaction of dimethyl phosphite with tribromoacetaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
化学反応の分析
Types of Reactions
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates with fewer bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Reduced phosphonates.
Substitution: Substituted phosphonates with different functional groups.
科学的研究の応用
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and as an additive in polymer manufacturing to enhance material properties.
作用機序
The mechanism of action of dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form strong bonds with metal ions and other electrophilic species, leading to the inhibition of enzymatic activity or alteration of biochemical pathways. The presence of bromine atoms enhances its reactivity and allows for selective targeting of specific molecular sites.
類似化合物との比較
Similar Compounds
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with chlorine atoms instead of bromine.
Dimethyl (2,2,2-tribromo-1-hydroxypropyl)phosphonate: Similar but with a different alkyl chain length.
Uniqueness
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate is unique due to the presence of three bromine atoms, which impart distinct chemical properties such as higher reactivity and selectivity in reactions. This makes it a valuable compound for specific applications where such properties are desired.
特性
CAS番号 |
89125-43-9 |
|---|---|
分子式 |
C4H8Br3O4P |
分子量 |
390.79 g/mol |
IUPAC名 |
2,2,2-tribromo-1-dimethoxyphosphorylethanol |
InChI |
InChI=1S/C4H8Br3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3 |
InChIキー |
XDEUQGWSPGVPSM-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(C(Br)(Br)Br)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


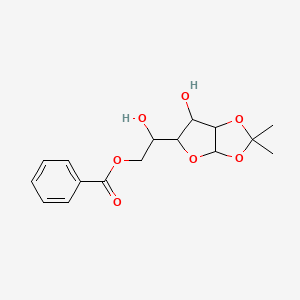
![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)
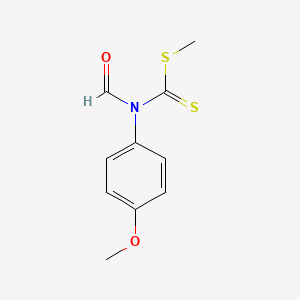
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)

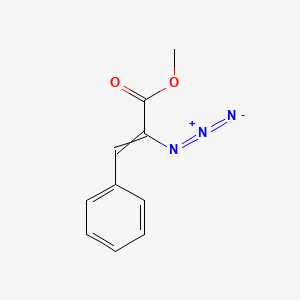
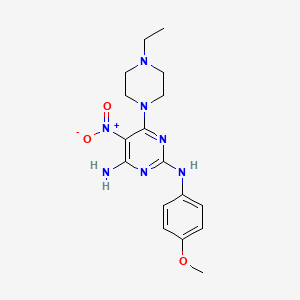
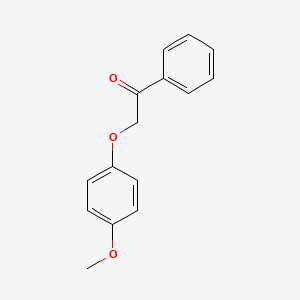
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
